Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-
Description
The compound "Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-" is a tertiary amine derivative featuring a pyridazine ring substituted with a bromine atom at the 6-position. Its structure comprises an ethanamine backbone with dimethyl substitution at the amine group and a pyridazinyl-oxy moiety at the 2-position.
Key structural attributes:
- Core: N,N-Dimethylethanamine.
- Substituent: 6-Bromo-3-pyridazinyloxy group.
- Molecular formula: C₈H₁₂BrN₃O (inferred from naming conventions).
Properties
IUPAC Name |
2-(6-bromopyridazin-3-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-12(2)5-6-13-8-4-3-7(9)10-11-8/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTXWFRTDFAOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NN=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 3-Hydroxypyridazine
A method analogous to the bromination of 3-hydroxy-2-nitropyridine (as described in CN102977117A) can be adapted. Here, 3-hydroxypyridazine is treated with bromine in the presence of a base such as sodium methoxide (NaOMe) in methanol. The base deprotonates the hydroxyl group, activating the ring for electrophilic attack at the 6-position. Key parameters include:
Alternative Brominating Agents
While liquid bromine is effective, milder agents like N-bromosuccinimide (NBS) may reduce over-bromination risks. However, NBS typically requires radical initiation (e.g., light or AIBN), which complicates regiocontrol in pyridazine systems.
Synthesis of N,N-Dimethylethanamine Derivatives
The ethanamine moiety must be functionalized with dimethyl groups prior to ether formation. Two primary routes are viable:
Reductive Amination of Ethanolamine
2-Aminoethanol is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) under reflux. This one-pot method proceeds via imine formation followed by reduction, yielding N,N-dimethylethanolamine in >90% yield.
Alkylation of Ammonia
Reacting ethylene oxide with dimethylamine in aqueous medium generates N,N-dimethylethanolamine. This gas-phase method is scalable but requires careful control of ethylene oxide exothermicity.
Etherification Strategies
Coupling 6-bromo-3-hydroxypyridazine with N,N-dimethylethanolamine demands efficient O-alkylation.
Williamson Ether Synthesis
Procedure :
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate ether formation:
-
Combine 6-bromo-3-hydroxypyridazine, N,N-dimethylethanolamine, DIAD, and PPh₃ in THF.
-
Stir at room temperature for 24 hours.
Yield : ~75% with column purification (SiO₂, 5:1 hexane/EtOAc).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | DMF, 80°C, 12h | 65 | 95 | High |
| Mitsunobu Reaction | THF, rt, 24h | 75 | 98 | Moderate |
The Mitsunobu reaction offers superior yield and purity but suffers from cost and phosphine oxide byproduct removal. The Williamson method is preferable for industrial-scale synthesis.
Purification and Characterization
Final purification employs silica gel chromatography (10:1 hexane/EtOAc) or recrystallization. Characterization data include:
-
¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 4.52 (t, 2H, OCH₂), 2.32 (s, 6H, N(CH₃)₂).
-
LC-MS : [M+H]⁺ m/z 302.1 (calc. 302.05).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyridazine ring or the ethanamine moiety.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized products with altered functional groups on the pyridazine ring.
Reduction: Reduced forms of the compound with changes in the oxidation state of the nitrogen or oxygen atoms.
Scientific Research Applications
Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridazine ring can engage in hydrogen bonding or hydrophobic interactions, while the ethanamine moiety can participate in ionic interactions with biological macromolecules.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacological Data for Selected Analogs
Research Findings and Implications
- Substituent Effects : The pyridazinyl-oxy group in the target compound may confer unique electronic or steric properties compared to pyridine (Compound A) or quinazoline (Compound D) analogs. Bromine’s electronegativity could enhance binding to halogen-bonding pockets in biological targets.
- Amine Substitution : N,N-Dimethylation (vs. diethyl in Compound D) may influence lipophilicity and blood-brain barrier penetration, as seen in RS-17053’s tissue-specific affinity .
- Therapeutic Potential: Structural parallels to Bromazine and RS-17053 suggest possible applications in neurology or immunology, though empirical data are needed.
Biological Activity
Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- has the molecular formula and a molecular weight of approximately 232.12 g/mol. The compound features a bromo-substituted pyridazine moiety, which is significant for its biological interactions.
The biological activity of this compound primarily arises from its interaction with various molecular targets:
- Monoamine Oxidase Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, it increases the levels of these neurotransmitters in the brain, potentially offering therapeutic benefits in mood disorders.
- Kinase Inhibition : Research indicates that derivatives of this compound may inhibit interleukin-2 inducible tyrosine kinase (Itk), which plays a role in T-cell signaling pathways. This inhibition could be beneficial for treating autoimmune diseases and inflammatory disorders .
Biological Activity
The compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that ethanamine derivatives can possess antimicrobial properties, making them candidates for further research in infectious disease treatment.
- Anticancer Effects : Some studies indicate potential anticancer activity, particularly through pathways involving apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Neuropharmacological Studies : In animal models, ethanamine derivatives have shown promise in reducing symptoms associated with depression and anxiety by modulating neurotransmitter levels.
- Immunomodulatory Effects : Research has demonstrated that compounds similar to ethanamine can modulate immune responses, suggesting potential applications in treating conditions like asthma and rheumatoid arthritis .
- Antitumor Activity : A study highlighted that certain analogs exhibited cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl- | MAO inhibition, antimicrobial, anticancer | Inhibition of neurotransmitter breakdown |
| Isatinsaurelosung | MAO inhibition | Similar to ethanamine in structure |
| Itk inhibitors | Immunomodulatory | Targeting T-cell signaling |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Ethanamine, 2-[(6-bromo-3-pyridazinyl)oxy]-N,N-dimethyl-?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 6-bromo-3-hydroxypyridazine and 2-chloro-N,N-dimethylethanamine. Key steps include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C to activate the hydroxyl group for substitution .
- Monitoring : Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate the product .
Basic: What analytical techniques are critical for confirming the identity and purity of this compound?
Answer:
- Structural confirmation :
- Purity assessment :
- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase with UV detection at 254 nm (USP-grade methods as referenced for amine analogs) .
Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Combine 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign proton-carbon correlations unambiguously.
- Computational modeling : Density Functional Theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
- X-ray crystallography : If single crystals are obtainable, use SHELX programs for structure refinement (e.g., SHELXL for small-molecule resolution) .
Advanced: What experimental design strategies optimize reaction yield and minimize byproducts?
Answer:
- Parameter optimization :
- Byproduct mitigation :
Advanced: How should researchers approach impurity profiling and quantification?
Answer:
- Identification :
- Quantification :
Advanced: What computational tools are recommended for predicting physicochemical properties?
Answer:
- LogP and solubility : Use in silico platforms like ACD/Labs or ChemAxon to estimate partition coefficients and aqueous solubility for formulation studies.
- Reactivity prediction : DFT-based software (Gaussian, ORCA) to model reaction pathways and identify potential side reactions (e.g., bromine displacement under basic conditions) .
Advanced: How can researchers validate crystallographic data for polymorphic forms?
Answer:
- SHELX refinement : Employ SHELXL for high-resolution data to resolve hydrogen bonding networks and confirm the absence of solvent inclusion .
- PXRD (Powder X-ray Diffraction) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic variations.
- Thermal analysis : DSC/TGA to correlate melting points with crystalline forms .
Key Notes for Methodological Rigor
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols (e.g., Organic Syntheses) over vendor-supplied data.
- Data reproducibility : Replicate experiments across multiple batches and validate analytical methods per ICH Q2(R1) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
